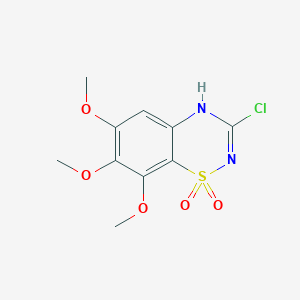![molecular formula C16H16ClNO2 B14227436 2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-81-8](/img/structure/B14227436.png)
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group and an ethynyl linkage, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative of 2,4-dimethoxyphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C and reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethynyl linkage and aromatic rings allow it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine
- **2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine
- **2-[2-(2,3-Dimethoxyphenyl)ethynyl]-6-methylpyridine
Uniqueness
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
823198-81-8 |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
2-[2-(2,4-dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C16H15NO2.ClH/c1-12-5-4-6-14(17-12)9-7-13-8-10-15(18-2)11-16(13)19-3;/h4-6,8,10-11H,1-3H3;1H |
InChI-Schlüssel |
GTJNCRQDWMIZPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CC2=C(C=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


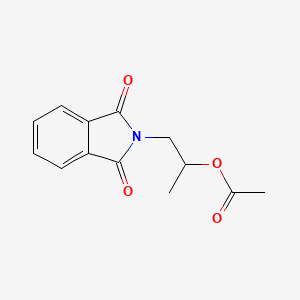

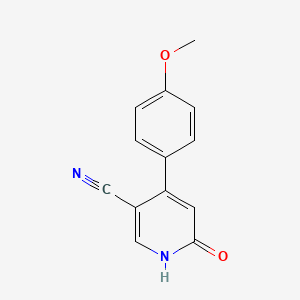
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
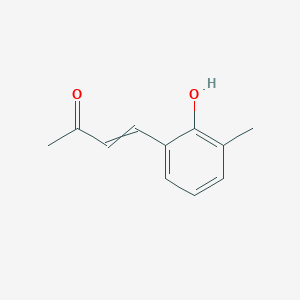
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
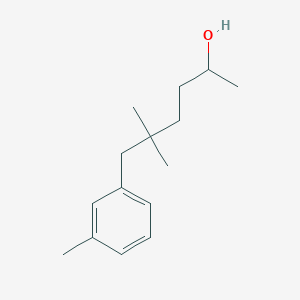
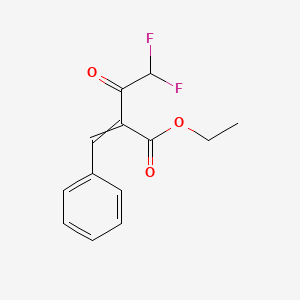
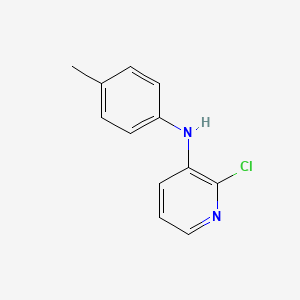

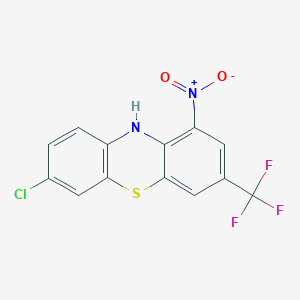
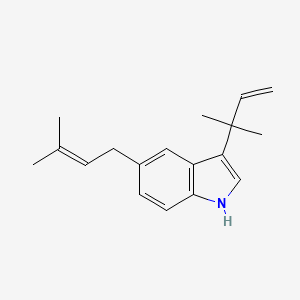
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
